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Compound of Interest

Compound Name: Methyl 5-fluoro-2-formylbenzoate

CAS No.: 1194374-71-4

Cat. No.: B2943746

Get Quote

CAS: 1194374-71-4 | Formula: C₉H₇FO₃ | MW: 182.15 g/mol [1]

Executive Summary
Methyl 5-fluoro-2-formylbenzoate is a high-value "ortho-linchpin" scaffold used primarily in

the synthesis of fused nitrogen heterocycles, specifically phthalazinones and isoindolinones. Its

structural uniqueness lies in the ortho disposition of a reactive aldehyde (electrophile) and a

methyl ester (electrophile), combined with a fluorine atom at the C5 position.

This configuration makes it a critical building block for fluorinated PARP (Poly ADP-ribose

polymerase) inhibitor analogs.[1] Unlike the standard unsubstituted phthalazinone core found in

first-generation inhibitors (e.g., Olaparib), the 5-fluoro substitution provides a handle for

modulating metabolic stability, lipophilicity, and binding affinity in next-generation drug

candidates.

Structural Analysis & Electronic Properties[1]
The reactivity of this molecule is governed by three distinct electronic vectors:
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The Ortho-Effect (C1 & C2): The proximity of the formyl group (C2) and the methyl ester (C1)

creates a "trap" for binucleophiles.[1] The aldehyde is significantly more electrophilic than the

ester, dictating the regioselectivity of initial nucleophilic attacks.

The 5-Fluoro Substituent:

Position relative to Aldehyde: Para.

Position relative to Ester: Meta.

Effect: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I),

activating the aldehyde carbon towards nucleophilic attack. Furthermore, being para to the

aldehyde, the C5-F bond is moderately activated for Nucleophilic Aromatic Substitution

(SNAr), allowing for late-stage diversification.

The Aldehyde (Formyl) Group: Acts as the primary "anchor" point.[1] It is susceptible to

condensation, reduction, and olefination (Wittig/HWE) reactions.[1]

Reactivity Heatmap
Functional Group Primary Reactivity

Key
Transformation

Activation Level

Aldehyde (C2)
Condensation /

Reduction

Hydrazone/Imine

formation

High (Activated by

para-F)

Methyl Ester (C1) Acyl Substitution Cyclization to Lactam
Moderate (Requires

proximity effect)

Fluorine (C5) SNAr Displacement
Introduction of

amines/thiols

Low-Moderate

(Requires strong

nucleophiles)

Primary Workflow: Synthesis of 7-
Fluorophthalazinones
The most industrially relevant application of this scaffold is the synthesis of 7-fluorophthalazin-

1(2H)-one. This bicyclic system mimics the pharmacophore of several DNA damage repair
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inhibitors.

Mechanism of Action
The reaction proceeds via a cascade sequence:

Condensation: Hydrazine attacks the highly reactive aldehyde to form a hydrazone

intermediate.

Cyclization: The distal nitrogen of the hydrazone attacks the methyl ester.

Elimination: Methanol is eliminated, driving the equilibrium toward the thermodynamically

stable, aromatic phthalazinone core.

Experimental Protocol: Synthesis of 7-Fluorophthalazin-
1(2H)-one
This protocol is a self-validating system; the product precipitates from the reaction mixture,

simplifying purification.

Reagents:

Methyl 5-fluoro-2-formylbenzoate (1.0 eq)[1]

Hydrazine hydrate (64% or 80% aq.[1] solution, 1.2 – 1.5 eq)

Ethanol (Absolute, 10 volumes) or Acetic Acid (for faster kinetics)[1]

Step-by-Step Methodology:

Dissolution: Charge a round-bottom flask with Methyl 5-fluoro-2-formylbenzoate (10 mmol,

1.82 g) and Ethanol (20 mL). Stir until fully dissolved.

Addition: Add Hydrazine hydrate (12 mmol, 0.6 mL) dropwise at room temperature.

Observation: A slight exotherm and color change (yellowing) indicates hydrazone formation.

[1]
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Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (System: 50%

EtOAc/Hexanes).

Checkpoint: The aldehyde spot (Rf ~0.[1]6) should disappear. A new, lower Rf fluorescent

spot (Phthalazinone) will appear.[1]

Work-up: Cool the reaction mixture to 0°C. The product, 7-fluorophthalazin-1(2H)-one, will

precipitate as a white to off-white solid.[1]

Isolation: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether. Dry under

vacuum.[1]

Expected Yield: 85–95%.[1][2]

Validation:1H NMR will show the disappearance of the methyl ester singlet (~3.9 ppm) and

the aldehyde proton (~10.2 ppm), replaced by a broad NH singlet (~12.5 ppm) and

aromatic signals shifted by the bicyclic fusion.

Secondary Workflow: Reductive Amination &
Isoindolinones
This pathway accesses isoindolinones (gamma-lactams), a core structure in antipsychotics and

anxiolytics.[1]

Pathway Logic
Unlike hydrazine, primary amines cannot bridge the two carbonyls directly to form a 6-

membered ring. Instead, they form a 5-membered lactam after reduction.[1]

Imine Formation: Amine condenses with Aldehyde.[1]

Reduction: The imine is reduced to a secondary amine.

Lactamization: The secondary amine attacks the pendant ester, closing the ring to form the

isoindolinone.

Experimental Protocol: One-Pot Reductive Cyclization
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Reagents:

Methyl 5-fluoro-2-formylbenzoate (1.0 eq)[1]

Primary Amine (e.g., Benzylamine, 1.1 eq)[1]

Sodium Triacetoxyborohydride (STAB, 1.5 eq)[1]

Dichloromethane (DCM) or DCE.[1]

Methodology:

Mix the benzoate and amine in DCM. Stir for 1 hour to pre-form the imine (monitor by

disappearance of aldehyde).

Add STAB in one portion.[1] Stir at RT for 4–12 hours.

Note: If spontaneous lactamization does not occur (steric hindrance), reflux in Toluene or add

a base (K₂CO₃) after the reduction step to force ring closure.[1]

Visualizing the Divergent Synthesis
The following diagram illustrates the "Linchpin" strategy, showing how the choice of reagent

dictates the heterocyclic outcome.
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(CAS 1194374-71-4)
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Caption: Divergent synthetic pathways from the Methyl 5-fluoro-2-formylbenzoate scaffold.[1]

Blue indicates the starting material; Green indicates stable heterocyclic cores.

Advanced Reactivity: Nucleophilic Aromatic
Substitution (SNAr)[1][4]
While the ester and aldehyde are the primary reactive sites, the 5-fluoro position offers a site

for late-stage diversification.

Mechanism: The formyl group at C2 is a strong electron-withdrawing group (EWG).[1] The

Fluorine at C5 is para to this EWG.

Feasibility: Moderate.[1] While not as activated as a fluoro-nitrobenzene, the 5-fluoro-2-

formyl system can undergo SNAr with strong nucleophiles (e.g., thiols, piperazines) in polar

aprotic solvents (DMSO, DMF) at elevated temperatures (80–120°C).[1]

Strategic Note: It is often superior to perform SNAr before cyclization if the nucleophile is

sensitive to hydrazine, or after cyclization on the phthalazinone core if the nucleophile is

bulky.

Reactivity Comparison Table
Reaction Type Reagent Product Class Critical Condition

Cyclocondensation Hydrazine Hydrate Phthalazinone

Reflux in EtOH;

spontaneous

precipitation.[1]

Reductive Cyclization R-NH₂ / NaBH(OAc)₃ Isoindolinone

Requires reduction of

imine prior to

cyclization.[1]

HWE Olefination
Triethyl

phosphonoacetate
Cinnamate Ester

NaH or LiHMDS base

required; Aldehyde

selective.[1]

SNAr Morpholine / K₂CO₃
5-Morpholino-

benzaldehyde

Heat (100°C) in DMF;

F is displaced.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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